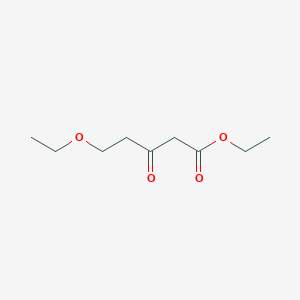

Ethyl 5-ethoxy-3-oxopentanoate

Description

Ethyl 5-ethoxy-3-oxopentanoate is a β-keto ester characterized by an ethyl ester group, an ethoxy substituent at position 5, and a ketone at position 3 of the pentanoate backbone. Replacing the methyl ester with an ethyl group would yield a molecular formula of C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. β-Keto esters of this type are typically employed as intermediates in organic synthesis, particularly in the preparation of heterocycles or pharmaceuticals, though specific applications for this compound require further research.

Properties

IUPAC Name |

ethyl 5-ethoxy-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-12-6-5-8(10)7-9(11)13-4-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONLTIFQZGMDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxy-3-oxopentanoate can be synthesized through the esterification of 5-ethoxy-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-3-oxopentanoate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-ethoxy-3-oxopentanoate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-3-oxopentanoate involves its participation in various chemical reactions where it acts as a reactant or intermediate. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 5-ethoxy-3-oxopentanoate

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Key Features : Methyl ester, ethoxy substituent, β-keto group.

- Physical Properties : Purity ≥95%; other data (e.g., melting/boiling points) unavailable.

Ethyl 5-methoxy-3-oxopentanoate

- Molecular Formula : C₈H₁₄O₄ (inferred from name)

- Molecular Weight : ~174.19 g/mol

- Key Features : Ethyl ester, methoxy substituent (vs. ethoxy in the target compound).

Ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate

- Molecular Formula : C₁₄H₁₇ClO₃

- Molecular Weight : 276.74 g/mol

- Key Features : Aromatic chloro and methyl substituents; lacks ethoxy group.

- Applications : Used in organic synthesis (e.g., drug intermediates) .

- Differentiation : Aromatic substituents increase hydrophobicity and molecular weight, altering reactivity and solubility.

Ethyl 3-ethoxypropionate

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

- Key Features : Simpler structure with a single ethoxy group and ester.

- Physical Properties : Boiling point 59°C; flash point 170°C; flammable liquid used in coatings .

- Contrast : Lacks the β-keto group, reducing its utility in condensation reactions.

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate

- Molecular Formula : C₁₅H₂₀O₅ (inferred from CAS 898758-62-8)

- Molecular Weight : 292.31 g/mol

- Key Features : Dimethoxy-substituted aromatic ring.

- Implications : Enhanced electron-donating effects from methoxy groups may influence reactivity in electrophilic substitutions .

Comparative Analysis Table

Key Research Findings

Aromatic substituents (e.g., in Ethyl 5-(3-chloro-4-methylphenyl)-5-oxopentanoate) increase molecular weight and alter electronic properties, directing reactivity toward electrophilic aromatic substitution .

Safety and Handling :

- Ethyl 3-ethoxypropionate’s flammability (flash point 170°C) underscores the need for careful storage of similar esters .

Synthetic Utility: β-Keto esters like Mthis compound are precursors in Claisen condensations, suggesting analogous reactivity for the ethyl variant .

Biological Activity

Ethyl 5-ethoxy-3-oxopentanoate (CAS Number: 1519-56-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 193 °C at 760 mmHg

- Flash Point : 77.8 °C

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its potential as an anticancer agent. The compound's structure suggests it may interact with biological pathways relevant to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound through in vitro assays. For instance, a study utilizing the MTT assay demonstrated that derivatives of ethyl oxopentanoate exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives had an IC50 value as low as 9.73 µM, suggesting potent anticancer activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in cell cycle regulation and apoptosis. This aligns with the behavior observed in other compounds with similar structures that target histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes related to cell growth and survival .

Case Studies

- In Vitro Evaluation : A recent study assessed the cytotoxicity of this compound against several cancer cell lines. The study highlighted its effectiveness in inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner.

- Synergistic Effects : Another case study explored the potential synergistic effects of this compound when combined with other chemotherapeutic agents. Results indicated enhanced cytotoxicity compared to individual treatments, suggesting a possible combination therapy approach for improved efficacy against resistant cancer types .

Future Research Directions

Further research is warranted to elucidate the precise mechanisms of action and the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Detailed exploration of molecular pathways affected by the compound.

- Formulation Development : Investigating optimal delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 5-ethoxy-3-oxopentanoate, and how are they validated?

This compound, a β-keto ester, is typically synthesized via Claisen condensation or esterification of the corresponding acid. Key steps include:

- Claisen condensation : Reacting ethyl acetoacetate with an ethoxy-substituted alkyl halide in the presence of a base (e.g., NaOEt).

- Esterification : Direct esterification of 5-ethoxy-3-oxopentanoic acid with ethanol under acidic catalysis.

Validation involves NMR spectroscopy (confirming keto-enol tautomerism via δ 3.4–3.6 ppm for ethoxy groups and δ 2.1–2.3 ppm for carbonyl protons) and mass spectrometry (molecular ion peak at m/z 188.1). Cross-referencing with literature CAS entries for analogous β-keto esters (e.g., ethyl 4,4-difluoroacetoacetate, CAS 51368-10-6) ensures consistency in spectral data .

Advanced: How can enantioselective hydrogenation strategies be optimized for derivatives of this compound to achieve high enantiomeric excess (ee)?

Enantioselective hydrogenation of β-keto esters like this compound requires chiral catalysts. Evidence from hydrogenating ethyl 5,5-dimethoxy-3-oxopentanoate (up to 98.7% ee) suggests:

- Catalyst selection : Ru[(R)-BINAP]Cl₂ outperforms Rh complexes in methanol at 50°C and 50 bar H₂ .

- Substrate-to-catalyst ratio : Ratios up to 20,000:1 maintain efficiency while reducing costs.

- Post-reaction analysis : Use chiral HPLC or polarimetry to quantify ee. For scale-up, monitor catalyst leaching via ICP-MS. This methodology aligns with statin precursor synthesis workflows .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Core techniques include:

- ¹H/¹³C NMR : Identify ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and keto-enol tautomers.

- IR spectroscopy : Confirm carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone).

- GC-MS : Verify purity and molecular weight.

Contradictions (e.g., unexpected splitting in NMR) are resolved by: - Variable-temperature NMR to assess tautomeric equilibrium.

- DFT calculations to model electronic environments. Cross-validate with analogs like ethyl 4,4-difluoroacetoacetate (CAS 51368-10-6) .

Advanced: How can researchers design experiments to address contradictions in reaction yields during the synthesis of this compound?

Systematic approaches include:

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent) to identify yield-limiting factors.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Statistical analysis : Apply ANOVA to differentiate significant variables. For example, highlights methanol’s role in optimizing hydrogenation yields, while competing solvents (THF, EtOH) may reduce efficiency . Publish raw data in appendices with uncertainty margins to aid reproducibility .

Basic: What are the key reactivity patterns of this compound in organic transformations?

As a β-keto ester, it undergoes:

- Nucleophilic acyl substitution : Reacts with amines to form β-keto amides.

- Michael addition : Conjugated carbonyl accepts nucleophiles (e.g., Grignard reagents).

- Decarboxylation : Under acidic conditions, forms α,β-unsaturated ketones.

Monitor reactivity via TLC and compare with literature protocols for structurally similar esters (e.g., ethyl 3-trifluoromethyl-3-oxo-propionate, CAS 106260-08-6) .

Advanced: What strategies exist for incorporating this compound into complex molecular architectures (e.g., statin side chains)?

Case studies from statin precursor synthesis demonstrate:

- Ylide formation : Convert the β-keto ester to a phosphorus ylide for Wittig reactions, as shown in the synthesis of rosuvastatin intermediates .

- Asymmetric catalysis : Use chiral auxiliaries or organocatalysts to control stereochemistry.

- Protecting group strategies : Ethoxy groups can be selectively deprotected under mild acidic conditions. Validate steps via X-ray crystallography or NOESY NMR to confirm stereochemical outcomes .

Basic: How should researchers conduct a literature review to identify gaps in the study of this compound?

- Keyword search : Use terms like “β-keto ester synthesis” or “asymmetric hydrogenation” in databases like SciFinder or Reaxys.

- Gap analysis : Compare synthetic methods (e.g., Claisen vs. enzymatic esterification) and note understudied areas like biocatalytic routes .

Advanced: How can computational chemistry be integrated with experimental data to predict the behavior of this compound in novel reactions?

- Molecular docking : Simulate interactions with chiral catalysts to predict enantioselectivity.

- DFT calculations : Model transition states for hydrogenation or tautomerization.

- Machine learning : Train models on existing β-keto ester datasets to forecast reaction outcomes. Cross-validate predictions with experimental ee values from .

Formatting and Compliance Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.